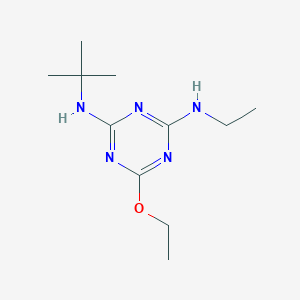![molecular formula C18H19FN2O3 B5876225 2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)
2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FIPI, and it is a potent inhibitor of phospholipase D (PLD) activity.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the inhibition of PLD activity by binding to its active site. PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which is involved in various cellular processes. Therefore, the inhibition of PLD activity by 2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide results in the reduction of phosphatidic acid levels, which affects various cellular processes.
Biochemical and Physiological Effects:
2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Furthermore, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments are its potent inhibitory activity against PLD, which makes it a useful tool for studying various cellular processes. Additionally, this compound has been found to have low toxicity, which makes it suitable for in vivo studies. However, the limitations of using this compound are its limited solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, this compound has been found to have a short half-life, which limits its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for the research on 2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. Firstly, this compound can be further studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation. Additionally, the development of more potent and selective inhibitors of PLD activity can be explored. Furthermore, the use of this compound in combination with other drugs can be studied for its potential synergistic effects. Finally, the development of more effective delivery systems for this compound can be explored to overcome its solubility and half-life limitations.
Métodos De Síntesis
The synthesis of 2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the reaction between 2-fluorobenzoyl chloride and 4-(isobutyrylamino)-3-methoxyaniline in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate product, which is then further reacted with benzoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been extensively studied for its potential applications in various scientific research fields. This compound has been found to be a potent inhibitor of PLD activity, which is involved in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal reorganization. Therefore, this compound has been studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
2-fluoro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-11(2)17(22)21-15-9-8-12(10-16(15)24-3)20-18(23)13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOKLZFJMXBKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)

![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)

![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)




